Description
4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its intricate molecular structure, which includes a benzofuran moiety, a dimethoxyphenyl group, and a hydroxy-substituted pyrrolidinone ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets.
Source
The compound can be sourced from various chemical suppliers and is often discussed in scientific literature focusing on synthetic organic chemistry and pharmacology. Its synthesis and applications are documented in databases such as PubChem and other chemical repositories .
Classification
This compound falls under the category of heterocyclic compounds, specifically pyrrolidinones, which are known for their diverse biological activities. It is classified based on its structural components and functional groups that contribute to its chemical properties and reactivity.
Methods
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves several multi-step organic reactions:
Structure
The molecular structure of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one can be represented by its IUPAC name and structural formula. The compound features multiple rings and functional groups that contribute to its chemical behavior.
Property | Value |
---|---|
IUPAC Name | 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one |
Molecular Formula | C29H25NO6 |
InChI | InChI=1S/C29H25NO6/c1-34-22-13-12-20(17-23(22)35-2)26-25(27(31)24-16-19-10-6-7-11-21(19)36-24)28(32)29(33)30(26)15-14-18-8-4-3-5-9-18/h3-13,16-17,26,32H,14-15H2,1-2H3 |
The structural complexity provides insights into its potential interactions within biological systems.
Reactions
The compound undergoes several chemical reactions that can be categorized as follows:
Each reaction is influenced by the electronic properties imparted by the functional groups present in the molecule .
The mechanism of action for 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is likely related to its ability to interact with specific proteins or enzymes in biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways. For example:
These interactions lead to downstream effects that could be beneficial in therapeutic contexts .
Physical Properties
The physical properties of 4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one include:
Chemical Properties
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different experimental conditions .
4-(1-benzofuran-2-carbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one has potential applications in several scientific fields:
The ongoing research into this compound highlights its significance within medicinal chemistry and related fields .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0